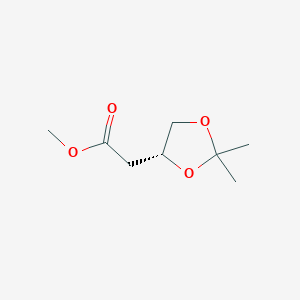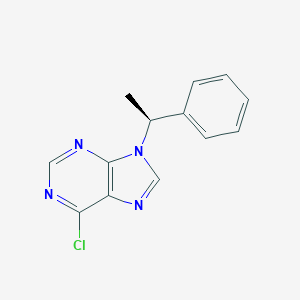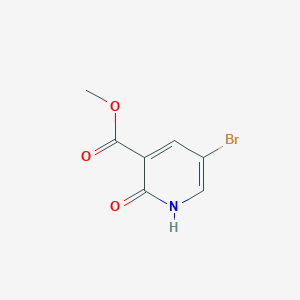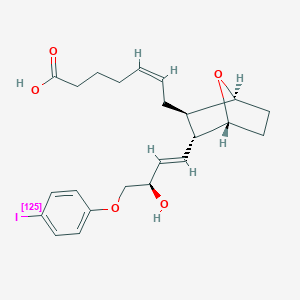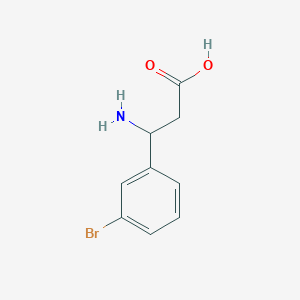
3-Amino-3-(3-Bromophenyl)propansäure
Übersicht
Beschreibung
A 77636 is a synthetic compound known for its potent and selective action as a dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease. The compound exhibits nootropic, anorectic, rewarding, and antiparkinsonian effects in animal studies .
Wissenschaftliche Forschungsanwendungen
A 77636 has been widely used in scientific research due to its selective action on dopamine D1 receptors. Its applications include:
Chemistry: Used as a model compound to study receptor-ligand interactions and receptor signaling pathways.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and addiction.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
Wirkmechanismus
Target of Action
3-Amino-3-(3-bromophenyl)propanoic acid is a derivative of carboxylic acid and is primarily used as a synthetic intermediate in pharmaceutical research
Mode of Action
It is known to be used in solution phase peptide synthesis , suggesting that it may interact with peptide or protein targets.
Biochemical Pathways
Its use in the synthesis of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads suggests that it may play a role in the formation of these complex structures.
Action Environment
The action, efficacy, and stability of 3-Amino-3-(3-bromophenyl)propanoic acid can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, its melting point is 226°C , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.
Biochemische Analyse
Biochemical Properties
The specific biochemical properties of 3-Amino-3-(3-bromophenyl)propanoic acid are not well-documented in the literature. It is known that amino acids and their derivatives play crucial roles in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions .
Cellular Effects
Amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A 77636 involves several steps, starting with the preparation of the adamantane derivative. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.
Aminomethylation: The introduction of the aminomethyl group is achieved through a series of reactions involving intermediates.
Cyclization and Hydroxylation: The final steps involve cyclization to form the benzopyran ring and hydroxylation to introduce the diol functionality.
Industrial Production Methods: Industrial production of A 77636 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: A 77636 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions.
Substitution: Substitution reactions can occur at the aminomethyl group, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.
Major Products Formed: The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
SKF 81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.
A 86929: A structurally related compound with potent dopamine D1 receptor agonist activity.
A 81686: A dopamine D1 receptor agonist that does not induce significant tolerance in vivo.
Uniqueness of A 77636: A 77636 is unique due to its high potency, long duration of action, and selective binding to dopamine D1 receptors. Unlike other dopamine D1 receptor agonists, A 77636 does not produce place preference in animals, making it a valuable tool for studying the role of dopamine D1 receptors in the brain .
Eigenschaften
IUPAC Name |
3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950247 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275826-35-2, 117391-50-1 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


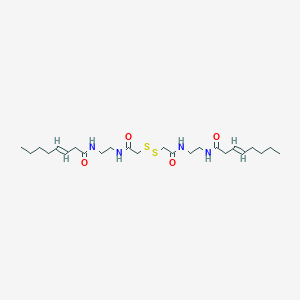
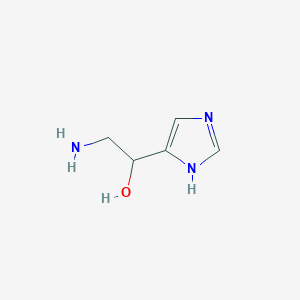
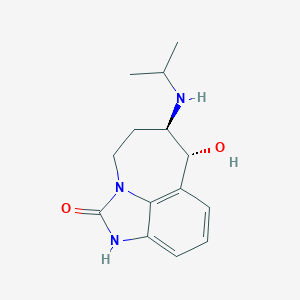

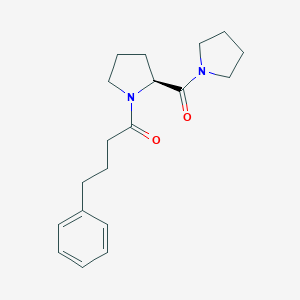
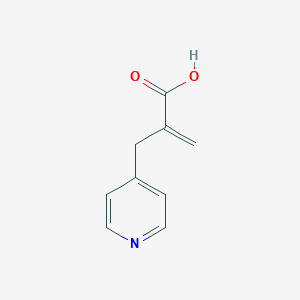
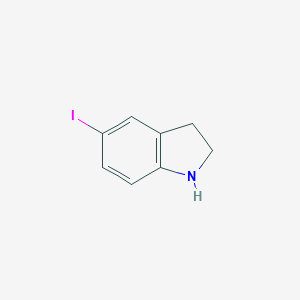
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
